molecular formula C15H22O2 B156050 3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS No. 1620-98-0

3,5-Di-tert-butyl-4-hydroxybenzaldehyde

Cat. No. B156050
CAS RN: 1620-98-0
M. Wt: 234.33 g/mol
InChI Key: DOZRDZLFLOODMB-UHFFFAOYSA-N
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Description

3,5-Di-tert-butyl-4-hydroxybenzaldehyde is a compound of interest in various chemical syntheses and studies. It serves as a precursor for the synthesis of other complex molecules and has been investigated for its electrochemical properties and potential therapeutic applications .

Synthesis Analysis

The synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde has been achieved through a short synthesis route starting from 2-tert-butyl-p-cresol, using the HBr-DMSO system as an effective oxidant. This method provides an overall yield of 45% for the four-step process . Additionally, it has been used as a starting material for the synthesis of organophosphorus derivatives of 2,6-di-tert-butyl-4-methylphenol .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For instance, 5,5'-Di-tert-butyl-2,2'-dihydroxy-3,3'-methanediyldibenzaldehyde, a structurally similar compound, has been characterized in two polymorphic forms, providing insights into the molecular arrangement and crystallography of such molecules .

Chemical Reactions Analysis

Electrochemical studies have shown that related compounds like 4-tert-butylcatechol can undergo methoxylation reactions to form methoxyquinones. These studies help in understanding the reactivity and potential electrochemical applications of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde . Anionic condensation reactions of 3,5-di-tert-butyl-4-hydroxybenzaldehyde have also been explored, leading to various products depending on the reaction conditions and the presence of weak bases .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde derivatives have been studied through spectroscopic methods such as FT-IR, FT-Raman, UV-Visible, and NMR. Quantum chemical computations have provided insight into the molecular structure, stability, and electronic parameters, which are crucial for understanding the molecule's reactivity and potential biological activity . The compound's antiviral activity against influenza viral proteins has also been investigated through molecular docking simulations, indicating a good binding affinity toward influenza type D virus .

Scientific Research Applications

Synthesis and Molecular Structure

  • A short synthesis method for tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde was developed using the HBr-DMSO system as an effective oxidant. This synthesis is significant for the production of the antiarthritic drug candidate S-2474 and its major metabolite (Inagaki, Matsumoto, & Tsuri, 2003).
  • The molecule underwent extensive spectroscopic studies (FT-IR, FT-Raman, UV-Visible, and NMR) and quantum chemical computations, revealing insights into its molecular structure, vibrational assignments, and bioactivity, particularly its antiviral activity against influenza virus (Mary & James, 2020).

Chemical Reactions and Transformations

  • The compound's reactivity in anionic condensations was explored, highlighting its potential in synthesizing various chemical structures, including 3,5-di-tert-butyl-4-hydroxycinnamic acid and several derivatives through reactions with malonic acid, diethyl malonate, and acetic anhydride (Vol’eva, Belostotskaya, Komissarova, & Kurkovskaya, 2008).

Synthesis of Derivatives and Complexes

Crystal Structure and Molecular Docking

  • The compound's structure has been analyzed through crystallography, providing a deeper understanding of its molecular geometry and potential interactions in biological systems, as seen in studies involving its condensation reaction products and their crystal structures (Faizi, Dege, Haque, Kalibabchuk, & Çemberci, 2017).

Safety And Hazards

3,5-Di-tert-butyl-4-hydroxybenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3,5-ditert-butyl-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H22O2/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6/h7-9,17H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZRDZLFLOODMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057658
Record name 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
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Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Di-tert-butyl-4-hydroxybenzaldehyde

CAS RN

1620-98-0
Record name 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
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Record name 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
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Record name 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
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Record name 3,5-di-tert-butyl-4-hydroxybenzaldehyde
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Record name 3,5-DI-TERT-BUTYL-4-HYDROXYBENZALDEHYDE
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Record name 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
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Synthesis routes and methods I

Procedure details

A 500 ml reaction flask fitted with a mechanical stirrer, heating mantle, thermometer and water-cooled condenser was charged with 166 ml of glacial acetic acid and 34 ml of water. To the stirred solution were added 61.7 g (0.8 mole) of ammonium acetate, 12 g of paraformaldehyde (0.4 mole equivalent of formaldehyde) and 20.6 g (0.1 mole) of 2,6-ditert.butylphenol. The mixture was refluxed (111°-12°) for 6 hours. After cooling to ambient temperature, the mixture was poured on a vacuum filter and the cake was washed with water. After drying, there was obtained 13.6 g (58%) of impure 3,5-ditert.butyl-4-hydroxybenzaldehyde, m.p. 174°-80°. Following recrystallization from 2-propanol, the yellow crystalline product melted at 188°-90°.
Quantity
61.7 g
Type
reactant
Reaction Step One
Quantity
12 g
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reactant
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20.6 g
Type
reactant
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Quantity
34 mL
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solvent
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166 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A 500 ml reaction flask fitted with a mechanical stirrer, heating mantle, thermometer and water-cooled condenser was charged with 200 ml of glacial acetic acid, and 61.7 g (0.8 mole) of ammonium acetate. To the stirred mixture there were slowly added 97 g of 37% formalin (1.2 moles of formaldehyde) and 20.6 g (0.1 mole) of 2,6-ditert.-butylphenol. The reaction flask was equipped with a take-off head to remove the methanol which is present in commercially available formalin. The mixture was refluxed (107°-9°) for 6 hours. After cooling to ambient temperature, the mixture was poured on a vacuum filter and the product cake was washed with water. After drying, there was obtained 15.8 g of crystalline 3,5-ditert.butyl-4-hydroxybenzaldehyde, m.p. 184°-86° (67.5%).
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
97 g
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reactant
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20.6 g
Type
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61.7 g
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reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

In a 5 1., four-neck, round-bottom flask equipped with a thermometer, mechanical stirrer, dropping funnel and vent tube were placed 600 gm. of 2.6-di-t-butyl-p-cresol and 3600 ml. of t-butyl alcohol. To this stirred solution at 25°-35° C were added 908 gm. of Br2 over a period of ten hours. The resulting solid was separated by filtration, washed with hexane and dried. The yield was 440 gm. (71%) of aldehyde melting at 187°-189° C.
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Synthesis routes and methods IV

Procedure details

20 g (91 mmol) 2,6-di-tert.butyl-4-methylphenol was dissolved in 1 l tert.butanol. 9.2 mL (28.9 g, 180 mmol) bromine was added drop wise at room temperature. The reaction is allowed to continue at room temperature for 16 hours. 3,5-di-tert.butyl-4-hydroxybenzaldehyde crystallized from the medium. 3,5-di-tert.butyl-4-hydroxybenzaldehyde was isolated by filtration and dried. 7.82 g 3,5-di-tert.butyl-4-hydroxybenzaldehyde was isolated. The filtrate was concentrated to 150 mL and a second crop crystallized from the medium. 3,5-di-tert.butyl-4-hydroxybenzaldehyde was isolated by filtration and dried. 4.49 g 3,5-di-tert.butyl-4-hydroxybenzaldehyde was isolated. The two fractions of 3,5-di-tert.butyl-4-hydroxybenzaldehyde were pooled and 12.31 g (58%) 3,5-di-tert.butyl-4-hydroxybenzaldehyde was isolated (m.p.: 186-8° C.).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A 12-liter reaction flask fitted as previously described was charged with 2280 ml (2477 g) of the initial filtrate from the above described reaction. With stirring, the reaction flask was charged with 106.5 g (0.76 mole) of hexamethylenetetramine. As the amine dissolved, there was a small exothermic response. To this solution was added 179.6 g (0.76 mole) of 3,5-ditert.butyl-4-hydroxybenzyl alcohol. There was no apparent reaction and when external heating had increased the pot temperature to 65°-70° , the slurry formed a clear solution. With controlled heating, reflux (108°) was attained after 1.25 hours with product precipitation and gas evolution recorded beginning at 104°. After two hours at reflux, the reaction mixture was cooled to 25°. The product was separated from the mother liquor and washed as described above. After drying in the vacuum oven, there was obtained 164 g of light yellow crystalline 3,5-ditert.butyl-4-hydroxybenzaldehyde, m.p. 191°-93°. The product was submitted for GLC analysis and found to be equivalent to the analytical standard (100%). The yield was 92.1%.
Quantity
106.5 g
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
179.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
initial filtrate
Quantity
2280 mL
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Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Di-tert-butyl-4-hydroxybenzaldehyde
Reactant of Route 2
3,5-Di-tert-butyl-4-hydroxybenzaldehyde
Reactant of Route 3
3,5-Di-tert-butyl-4-hydroxybenzaldehyde
Reactant of Route 4
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Reactant of Route 5
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3,5-Di-tert-butyl-4-hydroxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
3,5-Di-tert-butyl-4-hydroxybenzaldehyde

Citations

For This Compound
818
Citations
DH Kim, FA Kummerow - Journal of the American Oil Chemists' …, 1962 - Wiley Online Library
Various electron donating groups such as alkoxyl, alkylthio, and alkylamino groups were used to replace a hydrogen atom of the para‐methyl group of 2,6‐di‐tert‐butyl‐4‐methylphenol…
Number of citations: 10 aocs.onlinelibrary.wiley.com
E Faujdar, RK Singh - Fuel, 2021 - Elsevier
A novel triazole derived multifunctional lube additive (MFA) denoted as TBB was designed and synthesized for improved metal surface interaction properties and inhibiting lubricant …
Number of citations: 9 www.sciencedirect.com
VN Komissarov, LY Ukhin, VA Kharlanov… - Bulletin of the Russian …, 1992 - Springer
Mannich bases exhibiting photo- and thermochromic properties in solutions were synthesized from 3,5-di-tert-butyl-4-hydroxybenzaldehyde and 2-naphthols. An investigation of an …
Number of citations: 11 link.springer.com
JC Dacre - Biochemical Journal, 1961 - ncbi.nlm.nih.gov
The compound known commercially as butylated hydroxytoluene (3: 5-di-tert.-butyl-4-hydroxytoluene) is an antioxidant developed initially for use with petrol, petroleum products and …
Number of citations: 76 www.ncbi.nlm.nih.gov
M Inagaki, S Matsumoto, T Tsuri - The Journal of Organic …, 2003 - ACS Publications
We have developed a very short synthesis of tert-butyl-hydroxylated di-tert-butyl-4-hydroxybenzaldehyde in which the HBr-DMSO system is used as an effective oxidant (overall yield of …
Number of citations: 18 pubs.acs.org
VB Vol'eva, IS Belostotskaya, NL Komissarova… - Russian Journal of …, 2008 - Springer
Products of the reactions of 4- and 2-hydroxy-3,5-di-tert-butyl-benzaldehydes with malonic acid, diethyl malonate, and acetic anhydride in the presence of weak bases were isolated and …
Number of citations: 2 link.springer.com
AS Wright, RS Crowne, DE Hathway - Biochemical Journal, 1967 - ncbi.nlm.nih.gov
Up to one-third of a single oral dose of Ionox 201 was absorbed in rats. 2. In rats dosed with [14 C] Ionox 201 86· 8–97· 2% of the label is excreted in the faeces in 24 days (much of this …
Number of citations: 14 www.ncbi.nlm.nih.gov
RK Ismagilov, VV Moskva, LY Mosunova… - Russian journal of …, 2001 - Springer
3,3',5,5'-Tetra-tert-butylstilbene quinone and 1,2-bis(3,5-di-tert-butyl-4-hydroxyphenyl)-1,2-bis-(diethoxyphosphinoyl)-ethane were isolated from a mixture of products of the reaction of …
Number of citations: 1 link.springer.com
AA Prishchenko, MV Livantsov… - … Journal of Main …, 2008 - Wiley Online Library
Convenient procedures for the synthesis of 2,6‐di‐tert‐butyl‐4‐methylphenol (ionol) mono‐, di‐, and triphosphorus derivatives, starting from the readily accessible 3,5‐di‐tert‐butyl‐4‐…
Number of citations: 41 onlinelibrary.wiley.com
VF Sedova, VP Krivopalov, OP Shkurko - Russian journal of organic …, 2009 - Springer
Three-component acid-catalyzed cyclocondensation of 3,5-di-tret-butyl-4-hydroxybenzaldehyde with urea and ethyl acetoacetate or α-nitroacetophenone (Biginelli reaction) under …
Number of citations: 13 link.springer.com

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